Physical Property Differentiation: Boiling Point vs. 5-Azacyclobut[cd]indene Isomer
The target compound, 1H-6a-Azacyclobut[cd]indene (9CI), exhibits a predicted boiling point of 395.3±25.0 °C at 760 mmHg, which is significantly higher than that of its close structural analog, 5-Azacyclobut[cd]indene (9CI, CAS 99116-65-1), predicted at 344.2±11.0 °C under the same conditions [1][2]. This 51.1 °C difference reflects the impact of the distinct nitrogen placement and saturation on intermolecular forces.
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 395.3±25.0 °C |
| Comparator Or Baseline | 5-Azacyclobut[cd]indene (9CI, CAS 99116-65-1): 344.2±11.0 °C |
| Quantified Difference | ~51.1 °C higher for the target compound |
| Conditions | Predicted at 760 mmHg (data from ChemSrc) |
Why This Matters
A 51 °C boiling point difference allows for easier purification via distillation and indicates distinct handling requirements, directly impacting procurement decisions for synthetic chemistry applications.
- [1] ChemSrc. 1H-6a-Azacyclobut[cd]indene(9CI) Physical Properties. Retrieved from m.chemsrc.com. View Source
- [2] ChemSrc. 5-Azacyclobut[cd]indene(9CI) Physical Properties. Retrieved from m.chemsrc.com. View Source
